molecular formula C5H6N2O3 B106998 N,N'-Dimethylparabanic acid CAS No. 5176-82-9

N,N'-Dimethylparabanic acid

Cat. No. B106998
CAS RN: 5176-82-9
M. Wt: 142.11 g/mol
InChI Key: UJYBVDOLXHCNOL-UHFFFAOYSA-N
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Description

N,N’-Dimethylparabanic acid is a chemical compound with the molecular formula C5H6N2O3 . It is also known by other names such as 1,3-Dimethylparabanic acid, Dimethylparabanic acid, and 1,3-dimethylimidazolidine-2,4,5-trione . The molecular weight of N,N’-Dimethylparabanic acid is 142.11 g/mol .


Molecular Structure Analysis

The N,N’-Dimethylparabanic acid molecule contains a total of 16 bonds. There are 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 2 imide(s) (-thio) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the N,N’-Dimethylparabanic acid molecule .


Physical And Chemical Properties Analysis

N,N’-Dimethylparabanic acid has several computed properties. It has a molecular weight of 142.11 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 142.03784206 g/mol . The topological polar surface area is 57.7 Ų .

Scientific Research Applications

Synthesis of Piperidine Derivatives

N,N’-Dimethylparabanic acid: is utilized in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s role in intra- and intermolecular reactions leads to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant for drug design and development .

Pharmacological Applications

The pharmacological applications of N,N’-Dimethylparabanic acid derivatives are extensive. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety. This includes the development of new medications with various therapeutic effects, ranging from analgesic to anticonvulsant properties .

Surfactant Synthesis

As an amphiphilic compound, N,N’-Dimethylparabanic acid can be used to create surfactants with a balance of hydrophilic and hydrophobic properties . These surfactants have applications in membrane permeabilization, dissolution, inclusion body solubilization, and membrane protein solubilization, which are essential in biochemistry and pharmaceutical formulations .

Organic Solvent Solubility

N,N’-Dimethylparabanic acid: is known for its solubility in water and various organic solvents. This property makes it a valuable compound for research in organic chemistry, where it can act as a solvent or a reagent in different chemical reactions.

Biological Research

The compound’s potential biological applications are being explored, particularly in the context of its interaction with biological molecules. This research can lead to a better understanding of cellular processes and the development of bioactive compounds.

Industrial Applications

In the industrial sector, N,N’-Dimethylparabanic acid may be used in the development of materials with specific properties, such as enhanced durability or chemical resistance. Its role in the synthesis of polymers and coatings is an area of ongoing research.

Safety And Hazards

N,N’-Dimethylparabanic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . In case of ingestion, skin contact, eye contact, or inhalation, specific first aid measures should be taken .

properties

IUPAC Name

1,3-dimethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-6-3(8)4(9)7(2)5(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYBVDOLXHCNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966068
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethylparabanic acid

CAS RN

5176-82-9
Record name N,N'-Dimethylparabanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,4,5-trioxoimidazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLPARABANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HX0078PZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is N,N'-Dimethylparabanic acid formed during the nitrosation of caffeidine acid?

A1: The abstract states that N,N'-Dimethylparabanic acid (DMPA) is a major product when caffeidine acid undergoes nitrosation under acidic conditions []. While the exact mechanism isn't detailed in the abstract, it suggests that the trisubstituted ureide moiety in caffeidine acid plays a role in the formation of DMPA during this reaction.

Q2: Are there alternative pathways for the nitrosation of caffeidine acid that lead to different products?

A2: Yes, the abstract mentions that using NOBF4/pyridine in an aprotic environment during the nitrosation of caffeidine acid yields an anhydride product instead of DMPA []. This highlights the influence of reaction conditions on the product outcome.

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